2-Propylcyclopentanone (CAS: 1193-70-0) is a saturated, mono-alkylated cyclic ketone characterized by a cyclopentane ring bearing a propyl group at the alpha position. With a molecular weight of 126.20 g/mol and a boiling point of approximately 183°C, it serves as a critical intermediate in organic synthesis, fragrance formulation, and agrochemical manufacturing [1]. Unlike its unsaturated or more heavily substituted counterparts, 2-propylcyclopentanone offers a fully saturated side chain that is immune to double-bond migration, making it reliable for downstream functionalization such as Baeyer-Villiger oxidations or aldol condensations [2]. Its specific thermodynamic properties, including a well-defined acentric factor, dictate its behavior in vapor-liquid equilibria, which is essential for optimizing distillation and solvent recovery processes during industrial scale-up [3].
Generic substitution of 2-propylcyclopentanone with closer homologs (like 2-methylcyclopentanone or 2-pentylcyclopentanone) or unsaturated variants (such as 2-allylcyclopentanone) fundamentally alters both process chemistry and final product performance. In fragrance and flavor applications, replacing the propyl group with a pentyl group shifts the boiling point by nearly 40°C, transforming a volatile middle note into a heavy, persistent base note, thereby altering the intended olfactory profile[1]. In synthetic pathways targeting specific spiroacetals or saturated prostaglandin analogs, using 2-methylcyclopentanone fails to provide the necessary steric bulk and chain length for receptor binding, while using 2-allylcyclopentanone introduces severe risks of terminal-to-internal double bond isomerization and over-reduction during hydrogenation steps . Consequently, procurement must strictly specify 2-propylcyclopentanone when downstream applications demand the exact C3 steric profile and absolute side-chain saturation [2].
Accurate thermodynamic modeling is crucial for chemical engineering scale-up. Research utilizing the Positional Distributive Contribution Method determined the acentric factor (ω) of 2-propylcyclopentanone to be 0.4604, compared to 0.3162 for 2-methylcyclopentanone[1]. This significant difference, along with a boiling point of 183°C versus 139°C, indicates that the propyl derivative exhibits substantially different intermolecular forces and vapor pressure curves [2].
| Evidence Dimension | Acentric factor (ω) and Boiling Point |
| Target Compound Data | ω = 0.4604; BP = 183°C |
| Comparator Or Baseline | 2-Methylcyclopentanone (ω = 0.3162; BP = 139°C) |
| Quantified Difference | 45.6% higher acentric factor and 44°C higher boiling point |
| Conditions | Standard atmospheric pressure predictive modeling and distillation |
The distinct acentric factor and boiling point require buyers and engineers to implement specific vapor-liquid equilibrium models for efficient distillation and solvent recovery, preventing process failures that would occur if modeled on lighter homologs.
Synthesizing mono-alkylated cyclopentanones directly often results in poor yields due to poly-alkylation. However, 2-propylcyclopentanone can be synthesized with high regioselectivity from cyclopentanone via a Mannich base intermediate. Utilizing N,N-dimethylmethyleneammonium chloride followed by treatment with MeI, BEt3, and K2CO3 yields 2-propylcyclopentanone at 90% . This is a significant improvement over direct enolate alkylation baselines, which typically struggle to exceed 60% mono-alkylation without generating di-propylated impurities [1].
| Evidence Dimension | Regioselective mono-alkylation yield |
| Target Compound Data | 90% yield via Mannich base/organoborane route |
| Comparator Or Baseline | Direct enolate alkylation of cyclopentanone (historical baseline <60% yield) |
| Quantified Difference | >30% yield improvement and near-elimination of poly-alkylated byproducts |
| Conditions | Reaction via Mannich base intermediate with MeI, BEt3, and K2CO3 |
Procurement teams sourcing this intermediate can expect higher purity and lower chromatographic purification costs when the supplier utilizes the regioselective Mannich base synthetic route.
In the synthesis of flavor and fragrance raw materials, the length of the alkyl chain on the cyclopentanone ring strictly dictates the olfactory profile and volatility. 2-Propylcyclopentanone, with its 183°C boiling point, provides a moderate, volatile fruity/floral note. In contrast, 2-pentylcyclopentanone boils at approximately 220°C and delivers a strong, heavy jasmine-like odor[1]. Substituting the propyl group with a pentyl group completely alters the evaporation curve and base note persistence in a formulated fragrance[2].
| Evidence Dimension | Boiling point and olfactory persistence |
| Target Compound Data | BP 183°C; moderate fruity/floral volatility |
| Comparator Or Baseline | 2-Pentylcyclopentanone (BP ~220°C; heavy jasmine base note) |
| Quantified Difference | ~37°C lower boiling point, shifting the compound from a base note to a middle/top note |
| Conditions | Standard fragrance formulation and atmospheric distillation |
Formulators must procure the exact propyl derivative to maintain the intended evaporation rate and lighter floral notes, as the pentyl analog will heavily skew the product toward a persistent jasmine base.
2-Propylcyclopentanone is a mandatory precursor for the synthesis of specific biologically active spiroacetals, such as 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane, an electrophysiologically active attractant. The synthetic route requires Baeyer-Villiger oxidation of 2-propylcyclopentanone to a racemic lactone, followed by coupling and hydrogenation [1]. Using 2-methylcyclopentanone instead yields a C1 side chain, which fails to elicit the >90% behavioral response seen with the C3 propyl chain in target biosensor assays [2].
| Evidence Dimension | Downstream receptor affinity / biological response |
| Target Compound Data | C3 propyl chain enables synthesis of active spiroacetal (high electrophysiological response) |
| Comparator Or Baseline | 2-Methylcyclopentanone (yields C1 chain, inactive spiroacetal) |
| Quantified Difference | Absolute requirement of the C3 chain for biological activity vs. near-zero activity for the C1 analog |
| Conditions | Baeyer-Villiger oxidation, alkynylation, and electroantennogram testing |
Agrochemical buyers synthesizing specific spiroacetal pheromones must procure 2-propylcyclopentanone, as shorter-chain homologs yield completely inactive final products.
2-Propylcyclopentanone is a preferred starting material when synthesizing saturated analogs of jasmonates or prostaglandins where double-bond migration must be avoided. Unlike 2-allylcyclopentanone, which carries a high risk of terminal-to-internal isomerization during processing, the fully saturated propyl chain ensures stable, predictable downstream functionalization via aldol condensations or Baeyer-Villiger oxidations .
Due to its boiling point of 183°C, 2-propylcyclopentanone is suited for fragrance formulations requiring a volatile, moderate fruity/floral middle note. It is specifically selected over 2-pentylcyclopentanone when the formulator needs to avoid the heavy, lingering jasmine base notes associated with longer-chain alkylcyclopentanones [1].
In the agrochemical sector, this compound is a non-negotiable precursor for synthesizing 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane and related spiroacetals. The precise C3 chain length provided by 2-propylcyclopentanone is critical for ensuring the final molecule possesses the correct spatial geometry to trigger electrophysiological responses in target pest species [2].